3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine 3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20173847
InChI: InChI=1S/C10H9ClF3NO2/c11-8-3-6(16-7-4-15-5-7)1-2-9(8)17-10(12,13)14/h1-3,7,15H,4-5H2
SMILES:
Molecular Formula: C10H9ClF3NO2
Molecular Weight: 267.63 g/mol

3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine

CAS No.:

Cat. No.: VC20173847

Molecular Formula: C10H9ClF3NO2

Molecular Weight: 267.63 g/mol

* For research use only. Not for human or veterinary use.

3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine -

Specification

Molecular Formula C10H9ClF3NO2
Molecular Weight 267.63 g/mol
IUPAC Name 3-[3-chloro-4-(trifluoromethoxy)phenoxy]azetidine
Standard InChI InChI=1S/C10H9ClF3NO2/c11-8-3-6(16-7-4-15-5-7)1-2-9(8)17-10(12,13)14/h1-3,7,15H,4-5H2
Standard InChI Key PIPHVDHPRIGNET-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)OC2=CC(=C(C=C2)OC(F)(F)F)Cl

Introduction

Chemical Identity and Structural Characteristics

3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine (molecular formula: C10H9ClF3NO2\text{C}_{10}\text{H}_{9}\text{ClF}_{3}\text{NO}_{2}, molecular weight: 283.64 g/mol) belongs to the azetidine class of four-membered nitrogen-containing heterocycles. The compound features:

  • An azetidine ring (C3_3H6_6N) substituted at the 1-position with a phenoxy group.

  • A 3-chloro-4-(trifluoromethoxy)phenyl moiety attached via an ether linkage.

Structural Analysis

PropertyValue/Description
Molecular FormulaC10H9ClF3NO2\text{C}_{10}\text{H}_{9}\text{ClF}_{3}\text{NO}_{2}
Molecular Weight283.64 g/mol
IUPAC Name3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine
SMILESC1CN(C1)OC2=C(C=C(C(=C2)Cl)OC(F)(F)F)
Topological Polar Surface Area38.3 Ų (estimated)

Synthesis and Reaction Pathways

While no direct synthesis of 3-[3-chloro-4-(trifluoromethoxy)phenoxy]azetidine is documented, analogous phenoxy-azetidine derivatives are typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.

Proposed Synthetic Route

  • Precursor Preparation:

    • 3-Chloro-4-(trifluoromethoxy)phenol is synthesized via chlorination and trifluoromethoxylation of para-substituted phenol derivatives .

  • Etherification:

    • Reaction of the phenol with 1-chloroazetidine in a polar aprotic solvent (e.g., dimethylsulfoxide) under alkaline conditions (e.g., KOH/NaOH) at 80–120°C .

Example Reaction Conditions (Analogous to Patent WO1994000416A1 ):

Phenol+1-ChloroazetidineDMSO, KOHΔ3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine\text{Phenol} + \text{1-Chloroazetidine} \xrightarrow[\text{DMSO, KOH}]{\Delta} \text{3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine}

Key factors for optimization:

  • Base Selection: Alkali metal hydroxides (e.g., KOH) improve reaction efficiency by deprotonating the phenol.

  • Solvent: Dimethylsulfoxide (DMSO) enhances solubility and stabilizes intermediates .

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Lipophilicity: The trifluoromethoxy group increases logP (~2.8 predicted), favoring membrane permeability.

  • Hydrolytic Stability: The ether linkage is generally stable under physiological conditions, but acidic or oxidative environments may degrade the azetidine ring .

Biological Activity (Hypothetical)

While direct data are unavailable, structurally related azetidines exhibit:

  • CNS Activity: Modulation of neurotransmitter receptors (e.g., serotonin, dopamine) .

  • Antimicrobial Properties: Pyrazole and oxadiazine derivatives show efficacy against plant pathogens .

Future Research Directions

  • Synthetic Optimization: Develop greener solvents or catalytic methods for azetidine coupling.

  • Target Identification: Screen against kinase or GPCR libraries to uncover biological targets.

  • ADMET Profiling: Evaluate pharmacokinetics and genotoxic potential.

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